molecular formula C14H20N2 B2566200 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline CAS No. 1082879-12-6

7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline

Cat. No.: B2566200
CAS No.: 1082879-12-6
M. Wt: 216.328
InChI Key: SABHPMOMOJRGIF-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline is a polycyclic heterocyclic compound featuring a piperazine ring fused to an isoquinoline scaffold. Praziquantel, for example, is a clinically approved anthelmintic with a cyclohexanecarbonyl group at position 2 and a ketone at position 4 .

Properties

IUPAC Name

7,7-dimethyl-1,2,3,4,6,11b-hexahydropyrazino[2,1-a]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-14(2)10-16-8-7-15-9-13(16)11-5-3-4-6-12(11)14/h3-6,13,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABHPMOMOJRGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2CCNCC2C3=CC=CC=C31)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also crucial in scaling up the production process.

Chemical Reactions Analysis

1.1. Pictet-Spengler Cyclization

A critical step in forming the pyrazino[2,1-a]isoquinolin-4-one scaffold involves Pictet-Spengler cyclization of iminium intermediates. For example, treatment of intermediates like 2-[(2,2-dimethoxyethyl)amino]acetamides with concentrated H₂SO₄ cleaves dimethoxy protecting groups, releasing aldehyde groups that undergo cyclization .

Mechanism :

  • Formation of an iminium ion via aldehyde release.

  • Nucleophilic attack by the adjacent aromatic ring, leading to ring closure .

  • Example yield: 88.4% for methyl analogues , reduced to 35.9% for ethyl analogues due to steric hindrance .

1.3. Coupling Reactions

Final coupling with cyclohexanecarbonyl chloride or cinnamoyl chlorides under anhydrous conditions yields derivatives like Praziquantel analogues. These reactions proceed in good yields (e.g., 39.0–68.9%) .

2.2. Sensitivity to Reaction Conditions

  • Reduction Steps : LiAlH₄ is used to reduce nitroalkenes to amines (e.g., amphetamine derivatives), but yields vary (51.1–65.1%) .

  • Cyclization Conditions : Acidic conditions (e.g., H₂SO₄) are critical for Pictet-Spengler cyclization but require precise control to minimize side reactions .

3.1. Yield Comparison for Cyclization Steps

CompoundYield (%)Key Factor Affecting Yield
6-Methyl-Pyrazino[2,1-a]isoquinolin-4-one88.4Minimal steric hindrance (methyl group)
6-Ethyl-Pyrazino[2,1-a]isoquinolin-4-one35.9Steric hindrance (ethyl group)

3.2. Reaction Steps and Intermediates

StepReaction TypeKey Intermediate
Nitroalkene FormationSchiff base formation(1E)-2-nitroprop-1-en-1-ylbenzene
ReductionLiAlH₄-mediatedAmphetamine derivatives (e.g., 17a)
CyclizationPictet-SpenglerPyrazino[2,1-a]isoquinolin-4-one

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the anticancer potential of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline through various mechanisms:

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells by modulating key apoptotic pathways. It has been shown to up-regulate pro-apoptotic proteins such as BAX and down-regulate anti-apoptotic proteins like Bcl-2 .
    • It also causes cell cycle arrest at the G1/S phase in several cancer cell lines .
  • In Vitro Studies :
    • In studies involving human cancer cell lines (e.g., MCF7 and A549), the compound exhibited significant cytotoxic effects. For instance, IC50 values were reported as low as 5.7 μg/ml against MCF7 cells .
    • Molecular docking studies confirmed strong binding affinities to targets involved in apoptosis regulation .
  • Case Study :
    • A recent publication highlighted the synthesis of derivatives based on this compound that showed enhanced anticancer activity. These derivatives were tested against multiple cancer cell lines and demonstrated promising results compared to standard chemotherapeutics like doxorubicin .

Neuropharmacological Applications

The compound's structural characteristics suggest potential applications in neuropharmacology:

  • Dopamine Receptor Modulation :
    • Preliminary research indicates that derivatives of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline may act as positive allosteric modulators of dopamine receptors. This could lead to therapeutic strategies for conditions like schizophrenia and Parkinson's disease .
  • Case Studies :
    • In one study focusing on the modulation of dopamine receptors by similar isoquinoline derivatives, compounds demonstrated selective activity with minimal side effects compared to traditional agonists . This suggests a pathway for developing new treatments with fewer adverse effects.

Summary Table of Biological Activities

Application AreaMechanism of ActionNotable Findings
AnticancerInduction of apoptosis; cell cycle arrestIC50 values as low as 5.7 μg/ml against MCF7
NeuropharmacologyModulation of dopamine receptorsPotential for treating dopamine-related disorders

Mechanism of Action

The mechanism of action of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7,7-dimethyl-piperazino[2,1-a]isoquinoline with structurally and functionally related compounds:

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference
7,7-Dimethyl-piperazino[2,1-a]isoquinoline Piperazino[2,1-a]isoquinoline 7,7-dimethyl Not explicitly described Unknown (structural focus) -
Praziquantel Piperazino[2,1-a]isoquinolin-4-one 2-Cyclohexanecarbonyl, 4-oxo Cyclocondensation/functionalization Anthelmintic
2-Benzoyl-pyrazino[2,1-a]isoquinolin-4-one Pyrazino[2,1-a]isoquinoline 2-Benzoyl, 4-oxo Piperidine-mediated cyclization Calcium channel modulation
Pyrido[2,1-a]isoquinoline derivatives Pyrido[2,1-a]isoquinoline Variable (e.g., aryl, nitrile) Ultrasound-assisted multicomponent reaction Antioxidant
Indolo[2,1-a]isoquinolines Indolo[2,1-a]isoquinoline Nitro, diphenyl substituents Rhodium-catalyzed annulation Antitumor/antimicrobial (implied)
Benzo[4,5]imidazo[2,1-a]isoquinoline Benzimidazo[2,1-a]isoquinoline Fused benzimidazole Metal-catalyzed cyclization Not specified

Key Observations:

Praziquantel’s 4-oxo and 2-cyclohexanecarbonyl groups are critical for its anthelmintic activity, likely interacting with schistosome calcium channels . 2-Benzoyl-pyrazino[2,1-a]isoquinolin-4-one () shares the 4-oxo group with praziquantel but replaces the cyclohexanecarbonyl with a benzoyl group, which may alter binding kinetics in calcium channel modulation.

Ultrasound-assisted synthesis () offers a greener route for pyrido[2,1-a]isoquinolines, achieving high yields (82%) under mild conditions.

Biological Activity: Antioxidant activity is prominent in pyrido[2,1-a]isoquinolines (e.g., compound 6a in ), with DPPH radical scavenging outperforming synthetic antioxidants like BHT.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Key Functional Groups
7,7-Dimethyl-piperazino[2,1-a]isoquinoline C14H20N2 216.33 2.8 (estimated) Piperazine, isoquinoline
Praziquantel C19H24N2O2 312.41 3.1 Cyclohexanecarbonyl, 4-oxo
2-Benzoyl-pyrazino[2,1-a]isoquinolin-4-one C19H15N3O2 317.35 3.5 Benzoyl, 4-oxo
Pyrido[2,1-a]isoquinoline (6a) C22H18N2O2 342.40 2.9 Nitrile, aryl substituents

Critical Analysis and Gaps

  • Structural-Activity Relationships (SAR) : The dimethyl substitution in the target compound may enhance lipophilicity but requires empirical validation of pharmacokinetic properties (e.g., metabolic stability, bioavailability).
  • Synthetic Scalability: Ultrasound-assisted methods () offer eco-friendly advantages but need adaptation for piperazino[2,1-a]isoquinoline derivatives.
  • Biological Data : The target compound’s activity remains unexplored; in vitro screening against calcium channels or parasites is warranted based on praziquantel’s precedent.

Biological Activity

7,7-Dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H20_{20}N2_2
  • CAS Number : 62987-34-2
  • IUPAC Name : 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline

The compound features a piperazine ring fused to an isoquinoline moiety with two methyl groups at the 7th position. This structural configuration contributes to its diverse biological activities.

Research indicates that 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline interacts with specific molecular targets within cells. Its mechanism involves modulation of neurotransmitter systems and potential effects on calcium ion channels. Notably, studies have shown its influence on smooth muscle relaxation through the regulation of intracellular calcium levels and nitric oxide synthase (nNOS) pathways .

Pharmacological Studies

A variety of studies have evaluated the pharmacological properties of this compound:

  • Antimicrobial Activity : It has shown promising results against certain bacterial strains in vitro.
  • Anticancer Potential : Preliminary data suggest cytotoxic effects on cancer cell lines through mechanisms involving DNA intercalation and topoisomerase inhibition .

Case Studies

  • Smooth Muscle Relaxation : In an ex vivo study on rat gastric smooth muscle preparations (SMPs), the compound demonstrated significant relaxation effects at concentrations ranging from 7.5×1067.5\times 10^{-6} to 2.5×104 mol L2.5\times 10^{-4}\text{ mol L}. The relaxation was attributed to its action on calcium influx and nNOS regulation .
  • Neuropharmacology : A study highlighted the compound's role as a modulator in neuropharmacological contexts. It was found to affect neurotransmitter release and receptor activity in neuronal models .

Synthesis Methods

The synthesis of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinoline typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation using potassium permanganate or reduction with lithium aluminum hydride to yield various derivatives .

Data Table: Biological Activity Overview

Activity TypeObserved EffectConcentration RangeReference
Smooth Muscle RelaxationSignificant relaxation observed7.5×1062.5×104 mol L7.5\times 10^{-6}-2.5\times 10^{-4}\text{ mol L}
AntimicrobialActive against certain bacteriaIn vitro studies
AnticancerCytotoxic effects on cancer cellsVaries by cell line

Q & A

Q. Answer :

  • Core Methodology : Synthesis typically involves cyclization reactions of precursor amines or imidazoles under controlled conditions. For example:
    • Intramolecular Cyclization : Use of 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light (yield optimization via solvent selection and reaction time) .
    • Multi-Step Synthesis : Heating intermediates like 16b with N-methylpiperazine at 130°C, followed by extraction (ethyl acetate) and column chromatography (alumina, ethyl acetate eluent) .
  • Critical Parameters :
    • Solvent polarity (e.g., methanol vs. dichloromethane) to control reaction rates.
    • Temperature gradients to minimize side products (e.g., autooxidation in base media) .
  • Validation : Confirm purity via 1H/13C NMR (e.g., δ 2.35–3.10 ppm for N-CH3 groups) and mass spectrometry (e.g., molecular ion matching calculated values) .

Advanced: How can researchers resolve contradictions in reported antiproliferative activity data for this compound class?

Q. Answer :

  • Systematic Approach :
    • Structural Reanalysis : Cross-validate NMR assignments (e.g., coupling constants for adjacent protons in the piperazine ring) to rule out isomerization or impurities .
    • Bioassay Standardization :
  • Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin).
  • Quantify IC50 values under identical incubation times and serum conditions .
    3. Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to compare binding affinities with reported targets (e.g., HIV protease or tubulin) .
  • Case Study : Discrepancies in anti-HIV activity of derivatives 8a–8i may arise from variations in substituent electronic effects (e.g., electron-withdrawing groups reducing nucleophilic attack susceptibility) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Answer :

  • 1H/13C NMR :
    • Identify piperazine ring protons (δ 2.5–3.5 ppm, multiplet patterns) and isoquinoline aromatic protons (δ 7.0–8.5 ppm) .
    • Use DEPT-135 to distinguish CH2 (negative phase) and CH3 groups (e.g., dimethyl groups at δ 1.20–1.50 ppm) .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ for C15H20N3: calc. 242.1658, observed 242.1661) .
  • IR Spectroscopy : Detect carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amide byproducts) .

Advanced: How can reaction fundamentals inform the design of a scalable synthesis protocol?

Q. Answer :

  • Kinetic Analysis :
    • Monitor reaction progress via inline FTIR or HPLC to identify rate-limiting steps (e.g., imidazole cyclization vs. piperazine coupling) .
    • Optimize residence time in flow reactors for exothermic steps (e.g., POCl3-mediated chlorination) .
  • Thermodynamic Considerations :
    • Calculate Gibbs free energy (ΔG) for intramolecular vs. intermolecular pathways using DFT (e.g., Gaussian 16) to prioritize routes with lower activation barriers .
  • Scale-Up Challenges :
    • Address solvent recovery (e.g., ethyl acetate vs. methanol) and catalyst recycling (e.g., iridium catalysts in visible-light reactions) .

Basic: What are common pitfalls in purifying 7,7-dimethyl-piperazino-isoquinoline derivatives?

Q. Answer :

  • Chromatography Issues :
    • Silica gel acidity may protonate tertiary amines, causing tailing; use neutral alumina or C18 reverse-phase columns instead .
    • Co-elution of diastereomers: Employ chiral columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .
  • Crystallization :
    • Poor crystal formation due to oily intermediates: Triturate with hexane/diethyl ether (1:3) or use seeding techniques .

Advanced: How can AI-driven tools enhance the study of structure-activity relationships (SAR) for this compound?

Q. Answer :

  • Data Integration :
    • Train ML models (e.g., Random Forest) on bioactivity datasets (IC50, logP) to predict substituent effects (e.g., nitro groups enhancing antiproliferative potency) .
  • Generative Chemistry :
    • Use COMSOL Multiphysics or Schrödinger’s AutoDesigner to simulate novel analogs (e.g., replacing isoquinoline with quinoline cores) and prioritize synthesis .
  • Contradiction Resolution :
    • Apply natural language processing (NLP) to extract SAR trends from conflicting literature (e.g., meta-analysis of 20+ papers on piperazine-isoquinoline hybrids) .

Basic: What are the safety and handling protocols for intermediates in this synthesis?

Q. Answer :

  • Hazard Mitigation :
    • BBr3 (used in demethylation): Handle under inert atmosphere (N2/Ar) due to moisture sensitivity; quench with dry ice/ethanol .
    • POCl3: Use double-walled condensers and PPE (acid-resistant gloves, face shields) .
  • Waste Management :
    • Neutralize acidic byproducts with NaHCO3 before aqueous disposal .

Advanced: How to investigate the metabolic stability of this compound in preclinical studies?

Q. Answer :

  • In Vitro Assays :
    • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS (e.g., CYP3A4-mediated oxidation at the piperazine ring) .
    • Use deuterated analogs (e.g., CD3 groups) to trace metabolic pathways .
  • Computational Prediction :
    • Apply ADMET Predictor™ or SwissADME to estimate clearance rates and prioritize stable derivatives .

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